SODIUM PENTAFLUOROPHENOXIDE
Overview
Description
Sodium pentafluorophenoxide is an organofluorine compound with the molecular formula C6H2F5NaO. It is a sodium salt of pentafluorophenol, characterized by the presence of five fluorine atoms attached to a phenoxide ring. This compound is known for its high reactivity and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium pentafluorophenoxide can be synthesized through the reaction of pentafluorophenol with sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where pentafluorophenol is deprotonated by sodium hydroxide to form this compound and water:
C6H2F5OH+NaOH→C6H2F5ONa+H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting pentafluorophenol with sodium metal or sodium hydride in an inert solvent such as tetrahydrofuran (THF). This method ensures a high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Sodium pentafluorophenoxide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with electrophiles, replacing the fluorine atoms on the phenoxide ring.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Complex Formation: It forms complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Electrophiles: Such as alkyl halides and acyl chlorides, are commonly used in nucleophilic substitution reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and other polar aprotic solvents are often used to facilitate these reactions.
Major Products
The major products formed from these reactions include substituted phenoxides, where one or more fluorine atoms are replaced by other functional groups .
Scientific Research Applications
Sodium pentafluorophenoxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of sodium pentafluorophenoxide involves its high nucleophilicity, which allows it to readily attack electrophilic centers in various substrates. The presence of electronegative fluorine atoms increases the electron density on the oxygen atom, enhancing its reactivity. This makes it an effective reagent in nucleophilic substitution reactions, where it can displace leaving groups such as halides .
Comparison with Similar Compounds
Similar Compounds
Sodium Phenoxide: Similar in structure but lacks the fluorine atoms, making it less reactive.
Potassium Pentafluorophenoxide: Similar in reactivity but uses potassium instead of sodium.
Hexafluorobenzene: A related compound with six fluorine atoms, used in similar nucleophilic substitution reactions.
Uniqueness
Sodium pentafluorophenoxide is unique due to the presence of five fluorine atoms, which significantly enhance its reactivity compared to non-fluorinated phenoxides. This makes it particularly useful in reactions requiring high nucleophilicity and stability under various conditions .
Properties
IUPAC Name |
sodium;2,3,4,5,6-pentafluorophenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF5O.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h12H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKSUTIIASULKI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F5NaO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392104 | |
Record name | Sodium pentafluorophenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2263-53-8 | |
Record name | Sodium pentafluorophenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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